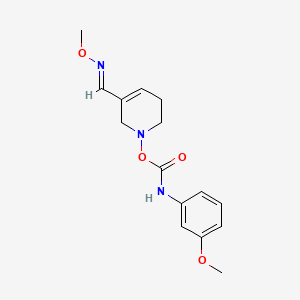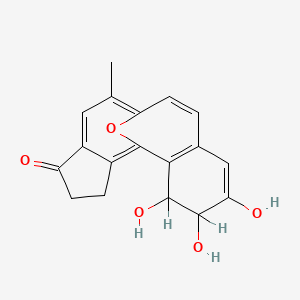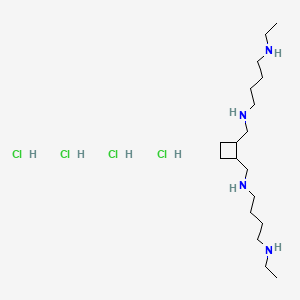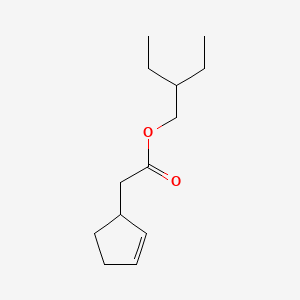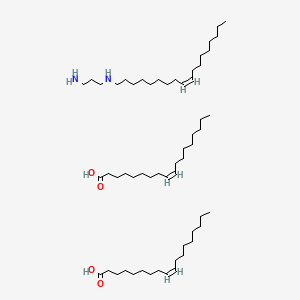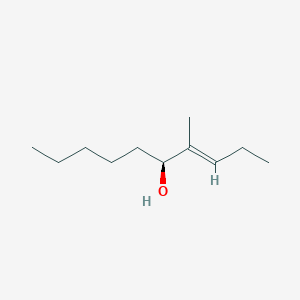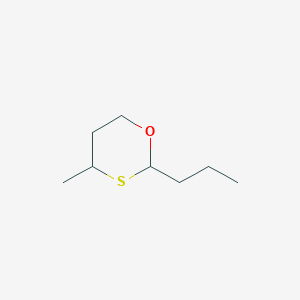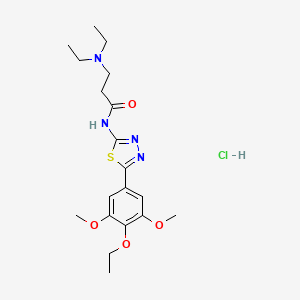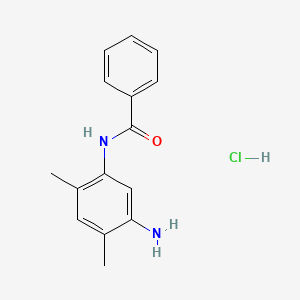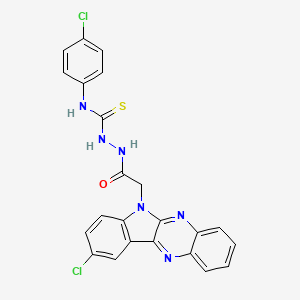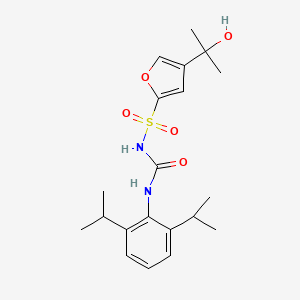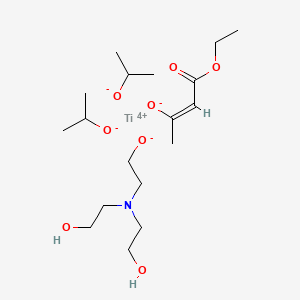
(Ethyl acetoacetato-O1',O3)((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is a titanium-based coordination compound It is known for its unique structure, which includes ethyl acetoacetate and nitrilotris(ethanol) ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with ethyl acetoacetate and nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar principles to laboratory synthesis are applied, with adjustments for scale and efficiency. This may include the use of larger reaction vessels, continuous flow processes, and automated purification systems.
化学反応の分析
Types of Reactions
(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state, potentially altering the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where the ethyl acetoacetate or nitrilotris(ethanol) ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
科学的研究の応用
(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, including drug delivery and imaging.
作用機序
The mechanism of action of (ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center plays a crucial role in these processes, acting as a Lewis acid to activate substrates and promote reactions. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
類似化合物との比較
Similar Compounds
Bis(ethyl acetoacetato-O1’,O3)bis(propan-2-olato)titanium: Similar structure but lacks the nitrilotris(ethanol) ligand.
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but with different reactivity.
Titanium dioxide: A common titanium compound with distinct properties and applications.
Uniqueness
(ethyl acetoacetato-O1’,O3)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is unique due to its combination of ethyl acetoacetate and nitrilotris(ethanol) ligands, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical transformations and material properties .
特性
CAS番号 |
94276-57-0 |
|---|---|
分子式 |
C18H37NO8Ti |
分子量 |
443.4 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C6H14NO3.C6H10O3.2C3H7O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h8-9H,1-6H2;4,7H,3H2,1-2H3;2*3H,1-2H3;/q-1;;2*-1;+4/p-1/b;5-4-;;; |
InChIキー |
DMPINRCXLPRGIT-HUIVKAEKSA-M |
異性体SMILES |
CCOC(=O)/C=C(/C)\[O-].CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |
正規SMILES |
CCOC(=O)C=C(C)[O-].CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


